molecular formula C5H2BrClN4 B13708106 5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine

5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B13708106
M. Wt: 233.45 g/mol
InChI Key: GDQKDIQAZGWPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C5H2BrClN4. This compound is part of the triazolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine typically involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This process is carried out under mild reaction conditions, often using organohypervalent iodine reagents such as iodobenzene diacetate in methanol . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidative cyclization processes. These methods are designed to be efficient and cost-effective, ensuring the consistent production of high-quality compounds for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit c-Met kinase, a target involved in cancer cell proliferation . The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine is unique due to its specific combination of bromine and chlorine substituents, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C5H2BrClN4

Molecular Weight

233.45 g/mol

IUPAC Name

5-bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C5H2BrClN4/c6-3-1-8-4(7)5-9-2-10-11(3)5/h1-2H

InChI Key

GDQKDIQAZGWPKU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=NC=N2)C(=N1)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.